(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride
CAS No.:
Cat. No.: VC15976684
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14ClNO2 |
---|---|
Molecular Weight | 203.66 g/mol |
IUPAC Name | 3-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H/t8-;/m1./s1 |
Standard InChI Key | RQNMNAZABSAQGO-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)O)C[C@H](CO)N.Cl |
Canonical SMILES | C1=CC(=CC(=C1)O)CC(CO)N.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is C₉H₁₄ClNO₂, with a molecular weight of 217.67 g/mol . The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, influencing its biological activity and interaction with stereospecific targets. Key structural features include:
-
A phenolic hydroxyl group at the meta position, enabling hydrogen bonding and redox reactivity.
-
A propylamine side chain with secondary amine and hydroxyl moieties, facilitating salt formation and chelation .
The compound’s stereochemistry is confirmed via chiral HPLC and X-ray crystallography, with dihedral angles between the aromatic ring and side chain critical for its three-dimensional conformation.
Synthesis and Industrial Production
Synthetic Routes
-
Enzymatic Synthesis:
Tyrosinase-catalyzed oxidation of tyrosine derivatives produces the phenolic backbone, followed by reductive amination to introduce the propylamine side chain. Reaction conditions (pH 7.4, 25°C) optimize enantiomeric excess (>98% R-configuration). -
Chemical Synthesis:
Parameter | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Friedel-Crafts | AlCl₃, 0°C, 12 h | 65 | 90 |
Amination | NH₃/MeOH, 60°C, 24 h | 78 | 85 |
Salt Formation | HCl(g)/EtOH, RT, 2 h | 95 | 99 |
Industrial Scale-Up
Industrial production employs continuous-flow reactors to enhance yield and reduce reaction times. Proprietary chiral catalysts ensure >99% enantiomeric purity, while in-line HPLC monitors intermediate stages.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 168–170°C (dec.) | DSC |
Solubility | 50 mg/mL (H₂O) | UV-Vis (λmax = 254 nm) |
pKa | 9.2 (amine), 10.1 (phenol) | Potentiometric titration |
LogP | -1.3 | Shake-flask method |
The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions (t₁/₂ = 2 h at pH 9) but remaining stable in acidic solutions (t₁/₂ > 30 days at pH 3) .
Reactivity and Functionalization
Oxidation Reactions
The phenolic hydroxyl group oxidizes to quinones using KMnO₄ (0.1 M, 25°C), forming a dimeric quinone structure. The amine group remains intact under mild conditions but undergoes N-oxidation with H₂O₂ (3%, 50°C) .
Derivatization for Drug Development
-
Acetylation: Treatment with acetic anhydride protects the amine, yielding a prodrug with enhanced blood-brain barrier permeability .
-
Chelation: The hydroxyl and amine groups bind metal ions (e.g., Cu²⁺), forming complexes studied for antioxidant activity.
Pharmacological Applications
Sympathomimetic Activity
As a structural analog of metaraminol , the compound acts as an α₁-adrenergic receptor agonist, inducing vasoconstriction in preclinical models (EC₅₀ = 12 nM in rat aorta) . Its (R)-configuration enhances receptor binding affinity by 20-fold compared to the (S)-enantiomer .
Analytical Challenges and Solutions
Quantification in Biological Matrices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume